

PSI-697 efficacy comparison other P-selectin inhibitors

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Compound Focus: Psi-697

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PSI-697 vs. Crizanlizumab at a Glance

The table below summarizes a comparison based on the available data.

Feature	PSI-697	Crizanlizumab
Inhibitor Type	Small molecule [1]	Humanized monoclonal antibody [2] [3]
Administration	Oral [1] [4]	Intravenous (IV) infusion [2] [3]

| **Key Experimental Findings** | - Reduced thrombus weight by 18% in a rat model [1]

- Decreased intima/media ratio by up to 40.2% in a rat carotid injury model [1]
- Promoted >80% vein lumen opening in a primate DVT model [4] | - Approved to reduce vaso-occlusive crises in sickle cell disease [3]
- Did not improve outcomes in hospitalized COVID-19 patients [3] | | **Reported Effect on Coagulation** | No prolongation of bleeding time in rodent models [1]; no measured anticoagulation in a primate model [4] | Not reported to cause significant bleeding in the context of COVID-19 trials [2] [3] |

Detailed Experimental Data and Methodologies

Here is a deeper look into the key studies and experimental protocols for these inhibitors.

PSI-697

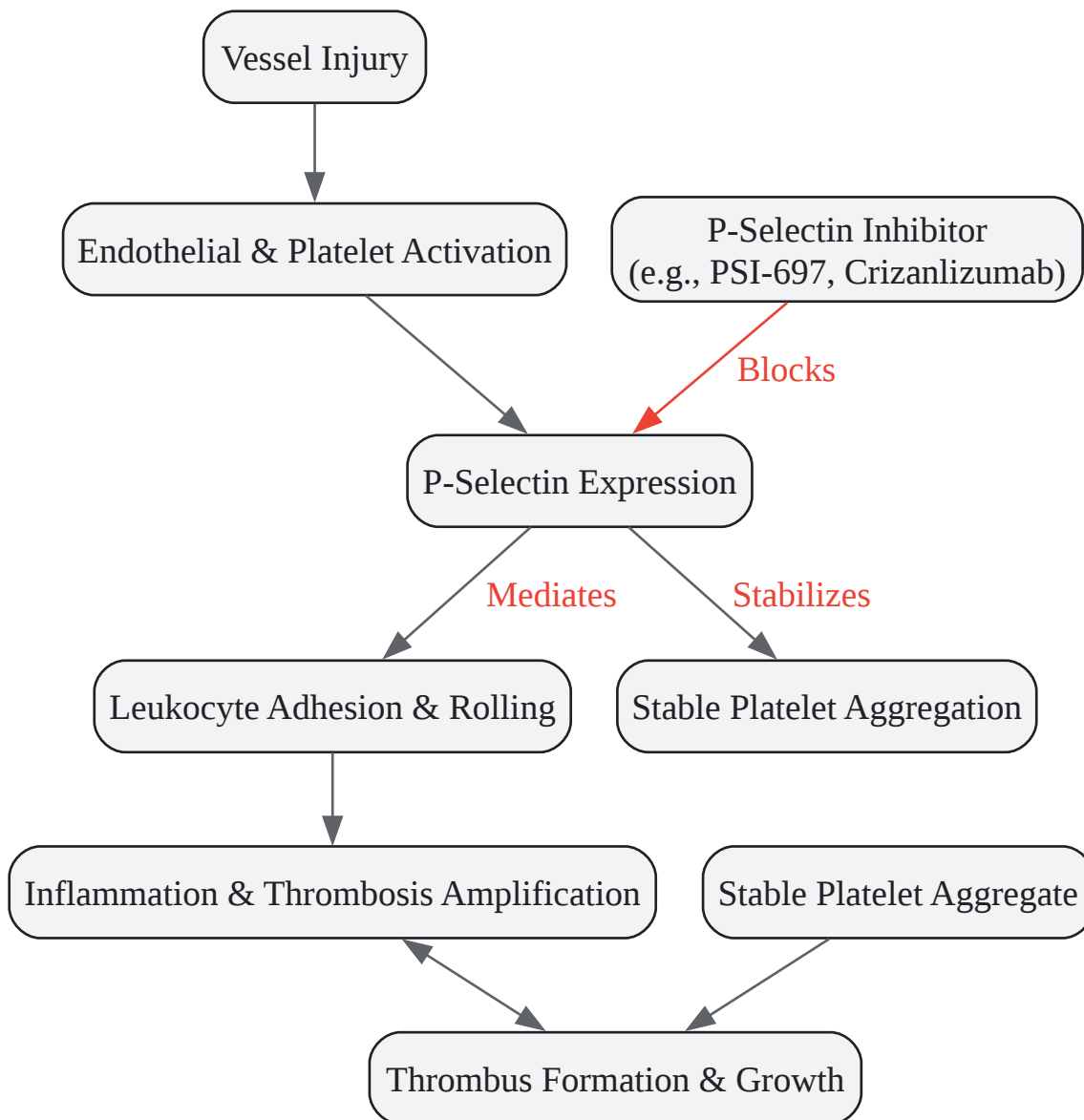
- **In Vitro Activity:** The ability of **PSI-697** to inhibit the binding of human P-selectin to its primary ligand, PSGL-1, was demonstrated using **Biacore and cell-based assays**. It was reported to inhibit 50% of binding (IC50) at concentrations between 50 to 125 μ M [1].
- **Rodent Model of Venous Thrombosis:** In a rat model, **PSI-697** was administered orally (100 mg/kg) and resulted in a significant **18% reduction in thrombus weight** compared to the vehicle control. A critical finding was that this effect occurred **without prolonging bleeding time** [1].
- **Primate Model of Deep Vein Thrombosis (DVT):** In a baboon model, iliac vein thrombosis was induced by balloon occlusion. Animals treated with a daily oral dose of **PSI-697** (30 mg/kg) starting three days before thrombosis induction showed **over 80% vein lumen opening** over time, compared to 0% in the control group. This effect was comparable or superior to low-molecular-weight heparin (LMWH) and was associated with a significant increase in plasma D-dimer levels, suggesting enhanced fibrinolysis or thrombus breakdown, again without measured anticoagulation [4].
- **Rodent Model of Vascular Inflammation:** In a rat cremaster muscle venule model, a single oral dose of **PSI-697** (50 mg/kg) significantly **reduced the number of rolling leukocytes by 39%**, demonstrating its anti-inflammatory effect [1].

Crizanlizumab

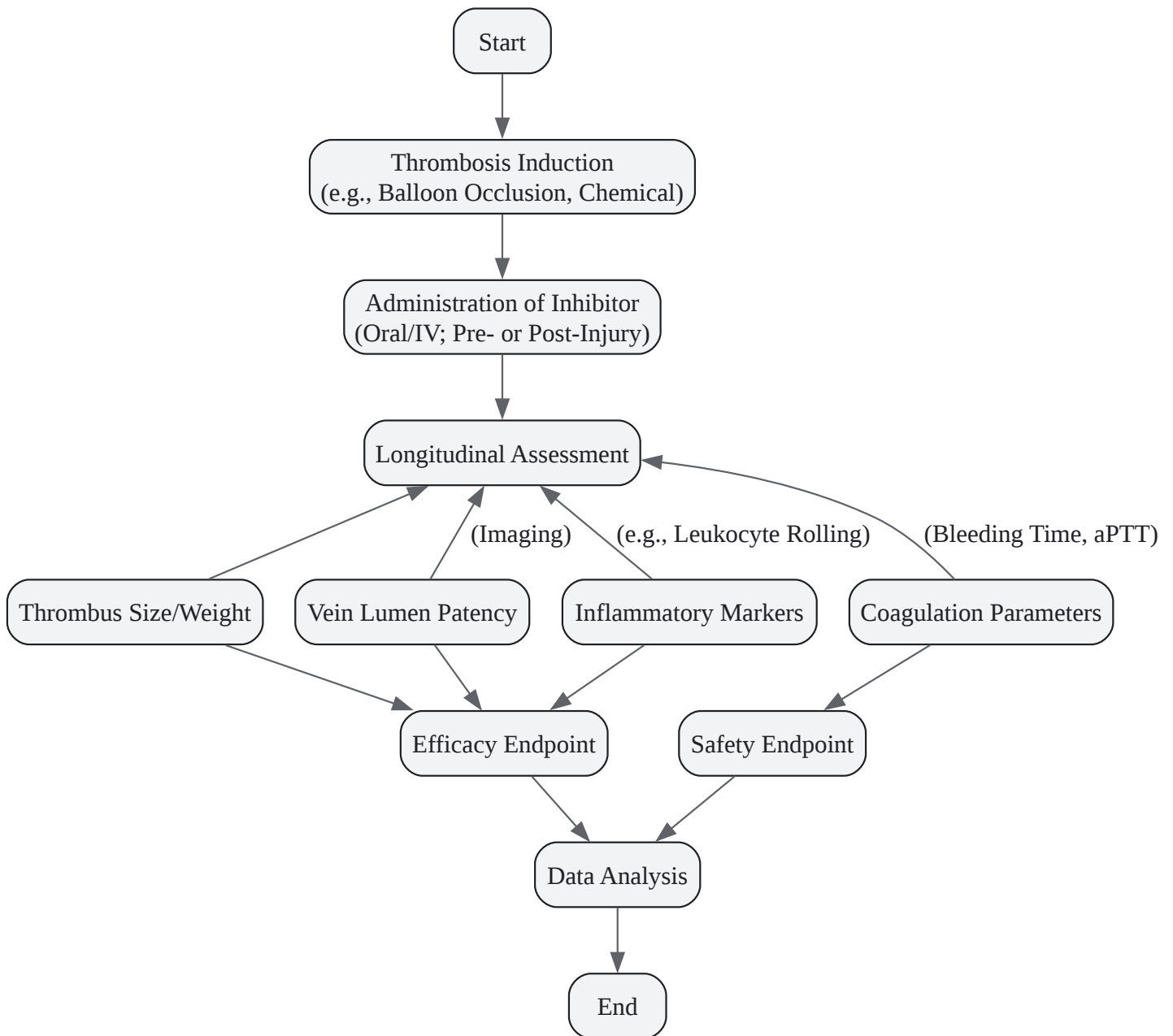
- **Clinical Trial in COVID-19:** Crizanlizumab was tested in hospitalized patients with moderate COVID-19 in a randomized, double-blind, placebo-controlled pilot trial. Patients received a **single intravenous infusion of crizanlizumab (5 mg/kg)**. The primary outcome was the change in soluble P-selectin levels. The treatment **reduced P-selectin levels by 89%** and led to biomarker changes, including a 77% increase in D-dimer, suggesting a potential pro-fibrinolytic effect. However, a larger subsequent platform trial was stopped for futility, finding that crizanlizumab **did not improve organ support-free days** or survival in this patient population [2] [3].

Mechanisms and Workflows in Thrombosis Models

The diagrams below illustrate the general role of P-selectin in thrombosis and a common workflow for evaluating inhibitors in animal models.



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Key Comparative Insights

- **Small Molecule vs. Biologic:** A fundamental difference lies in their drug type. **PSI-697**, as a **small molecule**, offers the potential for oral administration, which is a significant practical advantage in chronic conditions [1]. Crizanlizumab is an antibody, requiring intravenous infusion [2].
- **Therapeutic Context:** The clinical utility of an inhibitor is highly context-dependent. While Crizanlizumab is proven effective for sickle cell disease [3], it was not effective for COVID-19 complications [3], and the efficacy of **PSI-697** in humans remains to be established in clinical trials.
- **Safety Profile:** A consistent and notable finding with **PSI-697** in preclinical models was its **anti-thrombotic and anti-inflammatory efficacy without a measurable increase in bleeding risk** [1] [4]. This separates its mechanism from traditional anticoagulants like heparin.

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